P300 bromodomain-IN-1

Epigenetics Bromodomain inhibition p300/CBP

P300 bromodomain-IN-1, also known as Compound 1u, is a small-molecule inhibitor targeting the bromodomain of the EP300 (p300) transcriptional coactivator. It represents one member of a broader class of CBP/EP300 bromodomain inhibitors being investigated for research applications in transcriptional regulation and oncology.

Molecular Formula C29H31ClN4O4
Molecular Weight 535.0 g/mol
Cat. No. B12396475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP300 bromodomain-IN-1
Molecular FormulaC29H31ClN4O4
Molecular Weight535.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC
InChIInChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1
InChIKeyBCTFYSPPQVQDML-AJPKXHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P300 Bromodomain-IN-1: What You Need to Know Before Procuring This EP300 Bromodomain Inhibitor


P300 bromodomain-IN-1, also known as Compound 1u, is a small-molecule inhibitor targeting the bromodomain of the EP300 (p300) transcriptional coactivator . It represents one member of a broader class of CBP/EP300 bromodomain inhibitors being investigated for research applications in transcriptional regulation and oncology . This compound is commercially available from several chemical suppliers as a research tool for probing p300-dependent transcriptional programs.

Why You Cannot Simply Substitute P300 Bromodomain-IN-1 with Other CBP/p300 Bromodomain Inhibitors


CBP/p300 bromodomain inhibitors are not interchangeable research tools. While all compounds in this class target the acetyl-lysine binding pocket of EP300 and CREBBP bromodomains, they differ fundamentally in their p300/CBP isoform selectivity, off-target inhibition of BET family bromodomains (e.g., BRD4), and their demonstrated cellular phenotypes in specific model systems [1]. Substituting one inhibitor for another without verifying the required profile can confound experimental interpretation or yield false-negative results if the analog lacks activity in your model system. P300 bromodomain-IN-1 occupies a specific position within the potency and selectivity landscape, and the evidence below delineates its precise, quantifiable differentiation from the most relevant comparators.

Quantitative Differentiation of P300 Bromodomain-IN-1 vs. Alternative p300/CBP Bromodomain Inhibitors


p300 Bromodomain Biochemical Potency Comparison: P300 bromodomain-IN-1 vs. I-CBP112

P300 bromodomain-IN-1 exhibits a biochemical IC50 of 49 nM against the p300 (EP300) bromodomain . This places its potency intermediate between the more potent SGC-CBP30 (IC50 = 38 nM) and the less potent I-CBP112 (IC50 = 625 nM) . For researchers whose assays are tolerant of nanomolar-range p300 inhibition but require avoidance of the sub-100 nM CBP activity associated with SGC-CBP30, P300 bromodomain-IN-1 offers a distinct potency window.

Epigenetics Bromodomain inhibition p300/CBP

Cellular Activity in Multiple Myeloma Model: P300 bromodomain-IN-1 Demonstrates Functional Anti-Proliferative Effects in OPM-2 Cells

P300 bromodomain-IN-1 suppresses c-Myc expression and induces G1/G0 phase cell cycle arrest and apoptosis in OPM-2 multiple myeloma cells . In contrast, I-CBP112, while active in leukemia models, shows no significant cytotoxicity up to 50 µM in U2OS osteosarcoma cells , indicating cell-type-specific efficacy profiles across this inhibitor class. Direct comparisons with SGC-CBP30 or PF-CBP1 in the OPM-2 cell line are not available in the published literature.

Multiple myeloma Cell cycle arrest Apoptosis

Selectivity Profile Gaps: What P300 Bromodomain-IN-1 Does NOT Offer vs. Well-Characterized Comparators

Unlike SGC-CBP30, PF-CBP1, and GNE-049, which have published quantitative selectivity data against the BET family bromodomain BRD4 (40-fold, >100-fold, and 3820-fold selectivity, respectively), no publicly available selectivity panel data exists for P300 bromodomain-IN-1 . Similarly, Kd binding affinity measurements are absent from vendor datasheets and the primary literature, whereas comparators such as CCS1477 (Inobrodib) and I-CBP112 have published Kd values against p300 and CBP [1].

Selectivity Off-target profiling Bromodomain family

Chemical Scaffold Divergence: Benzimidazole Core Distinguishes P300 Bromodomain-IN-1 from Dimethylisoxazole and Other Scaffold Classes

P300 bromodomain-IN-1 features a benzimidazole-based core scaffold (molecular formula: C29H31ClN4O4, molecular weight: 535.03) , which distinguishes it chemically from the dimethylisoxazole scaffold of SGC-CBP30 and the indole-ethanone scaffold of other CBP/p300 inhibitors described in patent WO2016069578A1 [1]. I-CBP112 and PF-CBP1 represent additional structurally distinct chemical series [2]. This scaffold diversity has implications for intellectual property freedom-to-operate and potential resistance mechanisms in long-term cell culture experiments.

Chemical scaffold Medicinal chemistry Structure-activity relationship

Recommended Application Scenarios for P300 Bromodomain-IN-1 Based on Available Evidence


Orthogonal Chemical Validation of p300 Bromodomain-Dependent Phenotypes in OPM-2 Multiple Myeloma Models

For researchers who have established p300-dependency in OPM-2 cells using a different scaffold inhibitor (e.g., SGC-CBP30), P300 bromodomain-IN-1 offers a structurally distinct benzimidazole-based tool for orthogonal validation. Its validated cellular activity—suppression of c-Myc expression and induction of G1/G0 arrest and apoptosis in this cell line —enables immediate deployment without preliminary validation. The 49 nM biochemical IC50 against p300 provides adequate potency for cell-based experiments at sub-micromolar concentrations.

Moderate-Potency p300 Inhibition for Assays Sensitive to Over-Inhibition

In experimental systems where complete p300/CBP pathway ablation is undesirable or toxic to the model system, the moderate potency of P300 bromodomain-IN-1 (IC50 = 49 nM) may be preferable to ultra-potent inhibitors such as GNE-049 (IC50 = 1.1 nM) or CCS1477 (Kd = 1.3 nM) . This potency differential allows researchers to achieve partial target engagement that may better recapitulate physiological conditions or avoid confounding cellular stress responses associated with complete bromodomain blockade.

Chemical Biology Studies Requiring a Benzimidazole Scaffold

Structure-activity relationship (SAR) studies and chemical probe validation benefit from the availability of structurally diverse tool compounds. P300 bromodomain-IN-1 provides a benzimidazole-based core scaffold that is chemically distinct from the dimethylisoxazole scaffold of SGC-CBP30 and the indole-ethanone scaffold of other series [1]. This scaffold diversity makes P300 bromodomain-IN-1 valuable for studies where off-target liabilities associated with a specific chemotype may confound results, or for investigations into scaffold-specific resistance mechanisms.

Not Recommended: Studies Requiring Validated Selectivity Over BET Family Bromodomains

Investigators whose research questions demand well-characterized selectivity over BRD4 or other BET family bromodomains should exercise caution when considering P300 bromodomain-IN-1. Unlike SGC-CBP30 (40-fold selective over BRD4(1)) , PF-CBP1 (>100-fold selective over BRD4) , or GNE-049 (3820-fold selective over BRD4(1)) , no quantitative selectivity data is publicly available for P300 bromodomain-IN-1 . For experiments where BET bromodomain inhibition would be a confounding variable, well-validated alternatives with published selectivity profiles are recommended.

Technical Documentation Hub

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